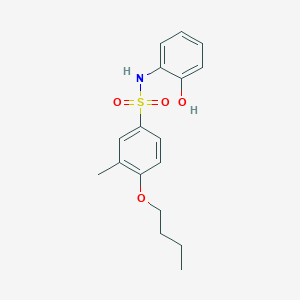![molecular formula C11H10Br2N2O2S B273281 1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DBEI and is a sulfonamide-based compound that contains an imidazole ring. DBEI has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DBEI is not fully understood, but it is believed to inhibit the activity of sulfenic acid-containing proteins by covalently modifying them. Sulfenic acid-containing proteins are involved in various cellular processes, including redox signaling and protein folding. DBEI has been shown to inhibit the activity of several sulfenic acid-containing proteins, including peroxiredoxins and protein tyrosine phosphatases.
Biochemical and Physiological Effects:
DBEI has been shown to have several biochemical and physiological effects. In vitro studies have shown that DBEI inhibits the activity of peroxiredoxins, which are involved in the regulation of cellular redox balance. DBEI has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways. In vivo studies have shown that DBEI has anti-inflammatory and anti-tumor effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DBEI in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of using DBEI include its potential toxicity and the need for further studies to understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of DBEI. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to study its applications in materials science, particularly in the development of MOFs for gas storage and separation. Further studies are also needed to understand the mechanism of action of DBEI and its potential toxicity.
Synthesemethoden
The synthesis of DBEI has been achieved using various methods, including the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-ethyl-1H-imidazole in the presence of a base. Another method involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-ethylimidazole in the presence of a base, followed by the oxidation of the resulting intermediate using sodium periodate. The yield of DBEI obtained using these methods is high, and the purity can be improved using recrystallization.
Wissenschaftliche Forschungsanwendungen
DBEI has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, DBEI has been shown to have potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. DBEI has also been used as a ligand in the development of metal-organic frameworks (MOFs) for gas storage and separation applications. In biochemistry, DBEI has been used as a tool to study the role of protein sulfenylation in cellular signaling.
Eigenschaften
Produktname |
1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole |
|---|---|
Molekularformel |
C11H10Br2N2O2S |
Molekulargewicht |
394.08 g/mol |
IUPAC-Name |
1-(2,5-dibromophenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C11H10Br2N2O2S/c1-2-11-14-5-6-15(11)18(16,17)10-7-8(12)3-4-9(10)13/h3-7H,2H2,1H3 |
InChI-Schlüssel |
QJCSRDLJCHKZJD-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Kanonische SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)




![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)







